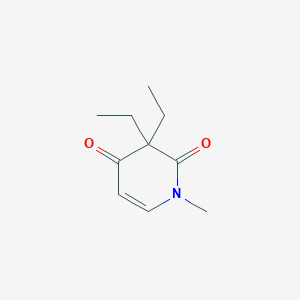
3-(N,N-Dimetilamino)acrilato de etilo
Descripción general
Descripción
Ethyl 3-(Dimethylamino)acrylate is an organic compound with the molecular formula C7H13NO2. It is a widely used quaternary amine acrylate, characterized by the presence of ester, olefin, and amine functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research .
Aplicaciones Científicas De Investigación
Ethyl 3-(Dimethylamino)acrylate is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: This compound is utilized in the production of coatings, adhesives, and specialty chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(Dimethylamino)acrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl trans-3-dimethylaminoacrylate often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(Dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-(dimethylamino)acrylate oxides, while substitution reactions can produce a variety of substituted acrylates .
Mecanismo De Acción
The mechanism of action of ethyl trans-3-dimethylaminoacrylate involves its interaction with various molecular targets. The compound’s ester and amine groups allow it to participate in a range of biochemical pathways. It can act as a substrate for enzymes, facilitating the formation of new chemical bonds and modifications .
Comparación Con Compuestos Similares
- Ethyl 3-(N,N-dimethylamino)acrylate
- 3-(N,N-dimethylamino)propyl acrylate
- 2-(Dimethylamino)ethyl acrylate
Comparison: Ethyl 3-(Dimethylamino)acrylate stands out due to its unique combination of ester, olefin, and amine functional groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its trans configuration provides distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
ethyl (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009957 | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-37-9, 924-99-2 | |
| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-(dimethylamino)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 3-(Dimethylamino)acrylate a valuable reagent in organic synthesis?
A: Ethyl 3-(Dimethylamino)acrylate's value stems from its versatile reactivity as a Michael acceptor. The presence of both the electron-withdrawing ester group and the electron-donating dimethylamino group on the alkene makes it a reactive partner in various reactions. For example, it readily undergoes 1,4-conjugate additions with a variety of nucleophiles, as highlighted in paper []. This allows for the efficient formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Q2: Can you provide specific examples of how Ethyl 3-(Dimethylamino)acrylate has been used in the synthesis of pharmaceutical intermediates?
A: Certainly. In paper [], Ethyl 3-(Dimethylamino)acrylate serves as a starting material in the synthesis of a key intermediate for Dolutegravir, an antiretroviral drug used to manage HIV infection. The synthesis involves a multi-step sequence including condensation, substitution, cyclization, and hydrolysis reactions. Additionally, paper [] describes its use in the continuous flow synthesis of an intermediate for Floxacin, an antibiotic. The authors highlight the efficiency and safety advantages of this continuous flow approach.
Q3: Are there any studies investigating the impact of structural modifications on the reactivity of Ethyl 3-(Dimethylamino)acrylate?
A: Yes, paper [] delves into this aspect by exploring the synthesis and analysis of a family of β-substituted aminoacrylates, including Ethyl 3-(Dimethylamino)acrylate. The research examines how varying the substituents on the nitrogen atom influences the barrier to rotation around the carbon-nitrogen bond. These insights provide valuable information for tailoring the reactivity of these compounds for specific applications.
Q4: What are the potential advantages of using a continuous flow process for reactions involving Ethyl 3-(Dimethylamino)acrylate?
A: Paper [] specifically highlights the benefits of employing a continuous flow system for a reaction using Ethyl 3-(Dimethylamino)acrylate. The authors report several advantages compared to traditional batch reactions, including reduced reaction times, improved product yields, minimized waste generation, and enhanced safety profiles. These factors make continuous flow synthesis an attractive approach for the industrial production of pharmaceuticals and other fine chemicals.
Q5: Beyond its role as a Michael acceptor, are there other reaction pathways where Ethyl 3-(Dimethylamino)acrylate has shown utility?
A: Absolutely. Paper [] demonstrates the versatility of Ethyl 3-(Dimethylamino)acrylate in generating a variety of heterocyclic compounds. The authors describe its reaction with arenediazonium chlorides, leading to the formation of 2-(arylhydrazono)aldehydes. These intermediates serve as valuable building blocks for synthesizing diverse pyrazoles and arylazolopyrimidines, showcasing the compound's broader utility in heterocyclic chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














